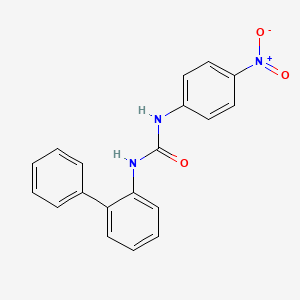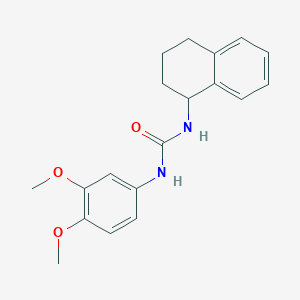![molecular formula C16H20N2O5S B4132004 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone](/img/structure/B4132004.png)
1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone
説明
1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been extensively studied for their potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders. MS-275 is a potent HDAC inhibitor that has shown promising results in preclinical studies.
作用機序
1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors promote the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased transcriptional activity of tumor suppressor genes. 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone also inhibits the activity of non-histone proteins, such as transcription factors and chaperone proteins, which are involved in the regulation of cell cycle, apoptosis, and differentiation.
Biochemical and Physiological Effects
1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone has been shown to induce various biochemical and physiological effects, including the upregulation of tumor suppressor genes, such as p21 and p53, and the downregulation of oncogenes, such as c-Myc and Bcl-2. 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone also induces the expression of pro-apoptotic proteins, such as Bax and Bak, and inhibits the expression of anti-apoptotic proteins, such as XIAP and survivin. In addition, 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone promotes the differentiation of cancer cells, leading to a decrease in cancer stem cell population.
実験室実験の利点と制限
1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone has several advantages for laboratory experiments, including its high potency and selectivity for HDAC inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential for combination therapy with other anticancer agents. However, 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and treatment monitoring, and the investigation of combination therapy with other targeted agents. In addition, the potential therapeutic applications of 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone in neurodegenerative diseases and other disorders warrant further investigation.
科学的研究の応用
1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone has shown potential therapeutic applications in neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease, by promoting neuroprotection and neurogenesis.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-(morpholine-4-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-12-2-4-13(5-3-12)24(21,22)18-14(6-7-15(18)19)16(20)17-8-10-23-11-9-17/h2-5,14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTXKACUKWJNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131947.png)
![2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4131952.png)
![N-{4-[(diethylamino)methyl]phenyl}-3-methyl-4-nitrobenzamide hydrochloride](/img/structure/B4131959.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4131976.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(3-fluorophenyl)thiourea hydrochloride](/img/structure/B4131983.png)
![diethyl 5-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4131990.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4131998.png)

![N-(3,4-dimethylphenyl)-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B4132019.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B4132027.png)